(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol is a chemical compound that features both an imidazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol typically involves the reaction of 1-methylimidazole with a piperidine derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the piperidine ring is introduced via a nucleophilic addition to the imidazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole and piperidine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-4-yl)methanol
- (1-methyl-1H-imidazol-2-yl)methanamine
- (1-methyl-1H-imidazol-2-yl)ethanol
Uniqueness
Compared to similar compounds, (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol offers a unique combination of the imidazole and piperidine rings, which can provide enhanced binding properties and specificity in biological systems. This makes it a valuable compound for developing targeted therapies and studying complex biochemical pathways.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-piperidin-3-ylmethanol |
InChI |
InChI=1S/C10H17N3O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8/h5-6,8-9,11,14H,2-4,7H2,1H3 |
InChI Key |
QURDQNIRJVSKQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2CCCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.